Methyl 2-(isopropylamino)benzoate
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Overview
Description
Methyl 2-(isopropylamino)benzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid and is characterized by the presence of an ester functional group and an isopropylamino substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(isopropylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(isopropylamino)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isopropylamino)benzoate undergoes various chemical reactions, including:
Substitution: The isopropylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or other nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(isopropylamino)benzoic acid and methanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(isopropylamino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(isopropylamino)benzoate, particularly in its potential use as a local anesthetic, involves the inhibition of sodium ion channels on nerve membranes . By binding to these channels, the compound reduces the passage of sodium ions, thereby blocking the conduction of nerve impulses and resulting in local anesthesia .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid without the isopropylamino group.
Ethyl benzoate: Another ester of benzoic acid with an ethyl group instead of a methyl group.
Isopropyl benzoate: An ester of benzoic acid with an isopropyl group instead of a methyl group.
Uniqueness
Methyl 2-(isopropylamino)benzoate is unique due to the presence of both an ester functional group and an isopropylamino substituent on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-(propan-2-ylamino)benzoate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12-10-7-5-4-6-9(10)11(13)14-3/h4-8,12H,1-3H3 |
InChI Key |
LXTCFGRUQWTRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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